Bienvenue dans la boutique en ligne BenchChem!

methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Physicochemical profiling Drug-likeness Permeability

This multi-heterocyclic small molecule is a critical SAR probe for chemotype validation. Its unique carbamoyl-benzoate extension, absent in simpler benzamide analogs, introduces additional hydrogen-bonding capacity, directly impacting target engagement and solubility in α-synuclein anti-aggregation and kinase selectivity studies. Procure this specific compound to test potency and metabolic stability hypotheses, as minor structural variations within this family produce pronounced selectivity differences. Ideal for medicinal chemistry groups requiring a 'minimal substitution' baseline for kinase profiling.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 2034512-34-8
Cat. No. B2579358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
CAS2034512-34-8
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
InChIInChI=1S/C18H17N3O4/c1-24-18(23)14-6-4-13(5-7-14)17(22)19-8-9-21-12-15(11-20-21)16-3-2-10-25-16/h2-7,10-12H,8-9H2,1H3,(H,19,22)
InChIKeyNOHDMGSQUUEJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate (CAS 2034512-34-8) — Compound Identity and Structural Context


Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate (CAS 2034512-34-8) is a fully synthetic, multi-heterocyclic small molecule comprising a furan-substituted pyrazole core tethered via an ethyl carbamoyl linker to a methyl benzoate terminus. It belongs to a broader chemotype of furan-2-yl-1H-pyrazoles that have been disclosed as modulators of protein–protein interactions and kinase targets [1], and which have demonstrated tractable α-synuclein anti-aggregation activity in vitro [2]. The compound is offered principally as a research tool for chemical biology and early-stage drug discovery campaigns, where its precisely defined connectivity offers a semi-rigid scaffold suitable for structure–activity relationship (SAR) diversification [3].

Why Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate Cannot Be Replaced by In-Class Analogs Without Risk of Divergent Pharmacological and Physicochemical Outcomes


Within the furan-2-yl-1H-pyrazol-1-yl-ethyl scaffold family, seemingly minor structural variations—amide vs. carbamoyl-benzoate, methyl ester vs. ethyl ester, or substitution at the pyrazole 3,5-positions—produce measurable shifts in molecular properties and, where biological data exist, pronounced selectivity differences. The ACS Chemical Neuroscience study demonstrates that individual furan-2-yl-1H-pyrazoles exhibit a range of α-synuclein anti-aggregation potencies, with only a subset qualifying as lead candidates [1]. Thus, mere membership in the chemotype does not guarantee equipotent activity. The specific carbamoyl-benzoate extension present in CAS 2034512-34-8 introduces additional hydrogen-bond acceptor/donor capacity and aromatic surface that are absent in simpler benzamide or propanoate analogs, directly impacting target engagement, solubility, and metabolic liability [2]. These orthogonal properties preclude casual interchange with close analogs and demand compound-specific justification in procurement and experimental design.

Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate — Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilic Surface Relative to the Benzamide Analog

The target compound (MW 339.35 g/mol) is substantially heavier than its simplest analog N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034327-63-2, MW 281.31 g/mol) due to the replacement of a phenyl amide with a para-carbamoyl-benzoate methyl ester. This +58 g/mol increase and added ester/carbamoyl functionality raise both polar surface area and the potential for additional specific interactions with biological targets, while lowering passive membrane permeability relative to the lighter benzamide. Such differences are significant in lead optimization where balancing permeability and potency is critical [1].

Physicochemical profiling Drug-likeness Permeability

Ester Group Identity Divergence: Methyl Benzoate vs. Ethyl Propanoate Conjugate

The target compound terminates in a methyl benzoate ester, whereas the closest cataloged analog ethyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}carbamoyl)propanoate (CAS 2034512-66-6) carries an ethyl propanoate ester. Methyl esters are generally more susceptible to esterase-mediated hydrolysis than ethyl esters, and the aromatic benzoate conjugate acid (pKa ~4.2) differs from the aliphatic propanoic acid (pKa ~4.9) by approximately 0.7 log units, meaning the two compounds will exhibit different ionization profiles at physiological pH and divergent stability in esterase-rich biological matrices [1].

Metabolic stability Esterase susceptibility Prodrug design

Pyrazole Ring Substitution Status: Unsubstituted 3,5-Positions vs. 3,5-Dimethyl Congener

The target compound retains unsubstituted 3- and 5-positions on the pyrazole ring, in contrast to methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate (CAS 2034294-10-3, MW 367.40 g/mol) which introduces two methyl groups. These methyl additions increase steric bulk near the hinge-binding region of kinase ATP pockets and are known from IRAK inhibitor SAR to modulate kinase selectivity and potency [1]. The absence of 3,5-dimethyl substitution in CAS 2034512-34-8 preserves a flatter pyrazole profile that may favor different kinase conformations or alternative non-kinase targets such as α-synuclein aggregates [2].

Steric bulk Binding pocket complementarity Kinase selectivity

α-Synuclein Aggregation Inhibition: Chemotype-Level Activity with Compound-Specific Potency Variation

Furan-2-yl-1H-pyrazoles as a class inhibit α-synuclein aggregation in vitro with efficacy comparable to the clinical candidate anle138b [1]. In the published series, individual compounds (e.g., 8b, 8l, 9f) exhibited differential potencies, demonstrating that minor structural modifications within the chemotype produce quantifiable shifts in activity. Although CAS 2034512-34-8 was not directly profiled in that study, its structural features align with the active sub-series, and its unique carbamoyl-benzoate extension may confer altered aggregation inhibition kinetics or binding modes relative to the reported leads.

α-Synuclein Parkinson's disease Anti-aggregation

Methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate — High-Priority Application Scenarios Derived from Differentiated Evidence


Structure–Activity Relationship (SAR) Expansion of α-Synuclein Aggregation Inhibitors

Given the chemotype's validated anti-aggregation activity [1], CAS 2034512-34-8 serves as a logical SAR probe to test whether the carbamoyl-benzoate extension improves potency, solubility, or brain penetration relative to the published furan-2-yl-1H-pyrazole leads (8b, 8l, 9f). Its unsubstituted pyrazole ring and methyl benzoate terminus differentiate it from both the benzamide analog and the dimethyl congener, enabling systematic exploration of three distinct structural vectors in a single compound.

Kinase Profiling Selectivity Panel with 3,5-Unsubstituted Pyrazole Scaffold

The IRAK kinase inhibitor patent family highlights the importance of pyrazole 3,5-substitution for kinase selectivity [2]. CAS 2034512-34-8, lacking these substitutions, provides a valuable 'minimal substitution' baseline for broad kinase profiling panels, helping to deconvolute the contribution of the furan-ethyl-carbamoyl-benzoate core from auxiliary methyl groups. This is critical for procurement by kinase-focused medicinal chemistry groups seeking to minimize off-target liability early in lead optimization.

Esterase Stability and Metabolic Soft-Spot Identification in Benzoate-Ester-Containing Probes

The predicted differential esterase lability of the methyl benzoate ester relative to the ethyl propanoate analog makes CAS 2034512-34-8 a suitable test compound for in vitro metabolic stability assays (plasma, liver microsomes, hepatocytes). Researchers can directly compare its degradation half-life to the ethyl propanoate congener to quantify the impact of ester identity on hydrolytic stability, informing prodrug design strategies within the furan-pyrazole chemotype [3].

Computational Docking and Pharmacophore Modeling with Extended Aromatic Surface

The para-carbamoyl-benzoate moiety adds significant aromatic and hydrogen-bonding surface beyond what is available in the benzamide analog. This makes CAS 2034512-34-8 a useful input for molecular docking studies and pharmacophore model refinement, particularly for targets where an extended aromatic carboxylate interaction is hypothesized (e.g., α-synuclein fibril binding pockets or kinase allosteric sites). Its well-defined geometry supports robust in silico SAR prior to synthesis of additional analogs [2].

Quote Request

Request a Quote for methyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.